N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
描述
N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-fluorophenyl group at position 3 and a thioacetamide moiety at position 4. The thioacetamide group is further functionalized with a 3,5-dimethylphenyl substituent. The fluorine atom and methyl groups likely enhance metabolic stability and lipophilicity, influencing pharmacokinetic behavior.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-13-9-14(2)11-17(10-13)23-19(28)12-29-20-8-7-18-24-25-21(27(18)26-20)15-3-5-16(22)6-4-15/h3-11H,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTKMIMVPZUMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Molecular Formula : CHFNS
- Molecular Weight : 343.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may act on dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management. In studies, DPP-IV inhibitors have been shown to reduce blood glucose levels effectively .
- Antitumor Activity : Preliminary studies indicate that compounds similar to N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exhibit significant antitumor properties. For example, related triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines .
Biological Activity Data
The following table summarizes the biological activities reported for N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide and related compounds:
Case Studies and Research Findings
- DPP-IV Inhibitor Study : A study evaluating the effects of a related compound showed that it significantly reduced glucose excursions in Zucker fa/fa rats after glucose loading. This indicates potential for managing type 2 diabetes through modulation of insulin levels .
- Antitumor Efficacy : In vitro assays demonstrated that similar triazole derivatives inhibited the proliferation of cancer cells effectively. The IC50 values indicated a strong correlation between structural modifications and enhanced biological activity .
- Safety Profile Assessment : Toxicological studies involving doses up to 750 mg/kg in rats revealed no significant adverse effects, suggesting a favorable safety profile for further development .
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared heterocyclic cores or functional groups. Below is a detailed comparison with three compounds from the Pesticide Chemicals Glossary (), which share triazole, pyrimidine, or acetamide motifs.
Structural and Functional Comparisons
Key Observations:
Heterocyclic Core : The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core distinguishes it from flumetsulam’s triazolo-pyrimidine and triaziflam’s triazine systems. The pyridazine ring may confer unique electronic properties compared to pyrimidine or triazine analogs, influencing binding affinity in biological targets.
Substituent Chemistry: Unlike flumetsulam’s sulfonamide group, the thioacetamide linkage in the target compound introduces a sulfur atom, which may enhance nucleophilic reactivity or modulate solubility.
Agrochemical Relevance: Oxadixyl’s acetamide-oxazolidinone hybrid structure highlights the versatility of acetamide derivatives in fungicide design. The target compound’s 3,5-dimethylphenyl group mirrors substituents in oxadixyl, which are critical for steric effects and target specificity.
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
